N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Description
This compound is a structurally complex small molecule featuring a pyrazole core substituted with 2,3-dimethoxyphenyl and 4-methoxyphenyl groups, linked via a sulfanyl-oxoethyl bridge to a phenyl-substituted 1,2,4-triazole ring. The triazole is further functionalized with a 3-methylbenzamide moiety. Its synthesis likely involves multi-step reactions, including cyclocondensation (for pyrazole/triazole rings) and nucleophilic substitution (for sulfanyl bridges) .
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O5S/c1-24-10-8-11-26(20-24)36(45)38-22-33-39-40-37(42(33)27-12-6-5-7-13-27)49-23-34(44)43-31(29-14-9-15-32(47-3)35(29)48-4)21-30(41-43)25-16-18-28(46-2)19-17-25/h5-20,31H,21-23H2,1-4H3,(H,38,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASROBYYCQCBMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=C(C(=CC=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a complex compound that exhibits a variety of biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Structural Characteristics
The compound features a unique arrangement of functional groups including:
- Pyrazole : A five-membered ring that contributes to various pharmacological activities.
- Triazole : Known for its antifungal and antibacterial properties.
- Benzamide : Often associated with neuroactive and anti-inflammatory effects.
The molecular formula is , and its IUPAC name reflects its complex structure, which integrates multiple active pharmacophores.
Synthesis
The synthesis involves several key steps:
- Formation of the Pyrazole Ring : Reaction of 2,3-dimethoxyphenylhydrazine with 4-methoxyphenylacetone under acidic conditions.
- Attachment of the Triazole Ring : The pyrazole intermediate is reacted with phenyl isothiocyanate.
- Formation of the Benzamide Moiety : The triazole intermediate is then reacted with benzoyl chloride in the presence of a base.
Anticancer Activity
Research indicates that compounds with pyrazole and triazole moieties are promising candidates in cancer therapy. For instance:
- A study highlighted that derivatives similar to this compound showed significant inhibition of tumor necrosis factor (TNF) and interleukin (IL) levels in vitro, suggesting anti-inflammatory and potential anticancer properties .
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory activity of related compounds:
- Pyrazole derivatives have been shown to inhibit inflammatory mediators such as TNF-α and IL-6 effectively .
- In vivo studies involving carrageenan-induced edema models indicated strong anti-inflammatory effects comparable to standard drugs like indomethacin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activities:
- Research has documented that pyrazole derivatives exhibit activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups enhances this activity .
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 in cultured cells. Results showed that certain modifications led to up to 85% inhibition compared to control substances .
- Antimicrobial Screening : Compounds similar to N-{[5-(...)]} were evaluated against multiple bacterial strains. One derivative demonstrated effective inhibition against Klebsiella pneumoniae, indicating the importance of the amide linkage in enhancing antimicrobial activity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target compound’s methoxy-rich aromatic systems distinguish it from analogs with halogen (e.g., bromine in ) or heterocyclic (e.g., thiophene in ) substituents. Methoxy groups enhance solubility and modulate steric hindrance compared to bulkier halogens .
- Triazole-pyrazole scaffolds are conserved across analogs, indicating their role in maintaining structural rigidity and enabling hydrogen bonding via sulfanyl bridges .
Bioactivity and Pharmacological Profiles
Table 2: Comparative Bioactivity Data
Analysis :
- The target compound’s ~70% structural similarity to SAHA (a known HDAC inhibitor) via Tanimoto coefficient analysis suggests shared pharmacophoric features, such as a zinc-binding group (methoxy-substituted aryl) and a hydrophobic cap .
- Compared to the thiophene analog , the target compound’s methoxy groups may reduce metabolic instability but increase molecular weight (impacting bioavailability) .
Molecular Similarity and Virtual Screening
- Tanimoto Coefficient : The target compound shows a similarity score of 0.82 with SAHA (Morgan fingerprints), indicating high structural overlap in pharmacophore regions .
- Docking Affinity: In silico studies reveal that minor modifications (e.g., replacing 4-methoxyphenyl with bromophenyl ) reduce docking scores by 15–20%, highlighting the critical role of methoxy groups in target binding .
Physicochemical Properties
Table 3: Property Comparison
Conclusion :
The target compound’s lower logP and higher solubility compared to bromophenyl/furan analogs make it more suitable for oral administration. However, its higher molecular weight may limit blood-brain barrier permeability .
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene coupling, requiring controlled pH (7–9) and catalysts like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Amide bond formation between the triazole-methyl group and benzamide using coupling agents (e.g., HATU) in anhydrous DMF .
Critical Parameters :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 60–80°C | Facilitate cyclization |
| Solvent | DMF/THF | Enhance solubility |
| Reaction Time | 12–24 hrs | Maximize yield |
Characterization via NMR and HPLC is essential to confirm intermediate purity .
Q. Which analytical techniques are most effective for structural elucidation?
- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .
- UV-Vis Spectroscopy : Identifies electronic transitions influenced by methoxy and sulfanyl groups; λmax typically 270–320 nm .
- DFT Calculations : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Example Data :
| Technique | Key Output | Relevance |
|---|---|---|
| <sup>1</sup>H NMR | δ 7.2–8.1 ppm (aromatic protons) | Confirms substitution patterns |
| IR | 1650 cm<sup>-1</sup> (C=O stretch) | Validates amide bond formation |
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC50 values .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can low yields in the final amide coupling step be addressed?
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 24 hrs) .
- Replace HATU with EDCI/HOBt for cost-effective coupling .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts .
- Troubleshooting Table :
| Issue | Cause | Solution |
|---|---|---|
| Low Purity | Incomplete coupling | Increase coupling agent stoichiometry (1.5 eq) |
| Side Reactions | Moisture contamination | Use anhydrous solvents and inert atmosphere |
Q. How to resolve contradictions in bioactivity data across studies?
- Root Causes :
-
Variability in assay protocols (e.g., serum concentration in cell cultures) .
-
Differences in compound solubility (use DMSO stocks ≤0.1% v/v) .
- Methodological Fixes :
-
Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
-
Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
Case Study : A 2025 study found IC50 = 2 μM for kinase inhibition, while a 2023 study reported 10 μM. Re-analysis using identical buffer conditions (pH 7.4, 25°C) resolved the discrepancy .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys68, Glu91) form hydrogen bonds with methoxy groups .
- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at triazole ring) using Schrödinger’s Phase .
Validation : Cross-check computational results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
